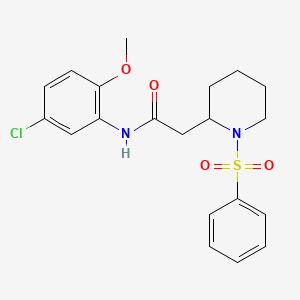

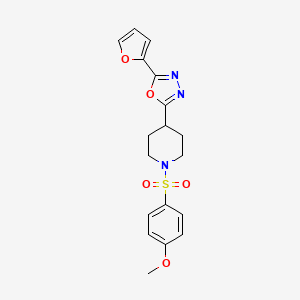

N-(5-chloro-2-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as ML277, is a small molecule compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Molecular Docking

A study highlighted the synthesis of related compounds through conventional and microwave-assisted protocols, aiming to control reaction time and yield. The research focused on derivatives synthesized for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Compound 8g, for instance, demonstrated good activity with specific IC50 values, and structure-activity relationship (SAR) studies, assisted with molecular docking, explored the mode of binding against these enzymes (Virk et al., 2018).

Pharmacological Properties

Another research avenue involved the synthesis and evaluation of benzamide derivatives as selective serotonin 4 receptor agonists, indicating potential applications in enhancing gastrointestinal motility. These studies synthesized various derivatives, one being 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, showing promise as a novel prokinetic agent with reduced side effects due to its selective receptor agonism (Sonda et al., 2004).

Biologically Active Derivatives

Further studies synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, geared towards evaluating their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity in preliminary assays, indicating their potential therapeutic applications (Khalid et al., 2014).

Antibacterial and Anti-enzymatic Potential

A novel series of N-substituted derivatives has been evaluated for their antibacterial and anti-enzymatic potential. The research focused on multifunctional moieties, revealing certain compounds as good inhibitors of gram-negative bacterial strains. The enzyme inhibition studies also showed low potential against lipoxygenase enzymes, providing insights into their cytotoxic behavior (Nafeesa et al., 2017).

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-27-19-11-10-15(21)13-18(19)22-20(24)14-16-7-5-6-12-23(16)28(25,26)17-8-3-2-4-9-17/h2-4,8-11,13,16H,5-7,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLHVKXNAGEYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)

![4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2588745.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)

![4-(N,N-dimethylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2588750.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}-3-(morpholin-4-yl)-4-oxobutanoic acid](/img/structure/B2588753.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588756.png)